2,4-difluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Description
2,4-difluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18F2N2O2S2 and its molecular weight is 372.45. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Sulfonamide compounds have been synthesized and used as ligands in catalytic reactions, demonstrating their utility in organic synthesis. For instance, sulfonamide derivatives have been employed as pre-catalysts in the base-free transfer hydrogenation of ketones, highlighting their efficiency and stability under air without the need for dried and degassed substrates or basic additives (Ruff et al., 2016). Additionally, sulfonamide ligands have shown prospective applications in metal coordination, influencing molecular and supramolecular structures (Jacobs et al., 2013).
Pharmaceutical Research
In the pharmaceutical domain, sulfonamide derivatives have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, novel celecoxib derivatives have been developed, exhibiting promising anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib (Küçükgüzel et al., 2013). This indicates the potential of sulfonamide derivatives to be developed into therapeutic agents.
Material Science
Sulfonamide compounds have also been investigated in material science, particularly in the development of novel fluorescent probes and photophysicochemical properties of materials. A study on the synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents has explored their suitability and efficiency for photocatalytic applications, demonstrating their potential in environmental and biological sciences (Öncül et al., 2021).
Environmental and Biological Sensing
Sulfonamide derivatives have been utilized in the development of selective fluorescent probes for the discrimination of thiophenols over aliphatic thiols, demonstrating high sensitivity and selectivity with applications in detecting thiophenols in water samples (Wang et al., 2012). This highlights their application prospect in environmental and biological sciences for sensing and detection purposes.
Properties
IUPAC Name |
2,4-difluoro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2S2/c17-13-3-4-16(14(18)9-13)24(21,22)19-10-15(12-5-8-23-11-12)20-6-1-2-7-20/h3-5,8-9,11,15,19H,1-2,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEDQMASKGBSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.